molecular formula C9H14Cl3NSi2 B14220322 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine CAS No. 549548-56-3

1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine

Cat. No.: B14220322
CAS No.: 549548-56-3
M. Wt: 298.7 g/mol
InChI Key: IVJWGCYBJIJWST-UHFFFAOYSA-N
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Description

1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is a chemical compound with a unique structure that includes both silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine typically involves the reaction of trichlorosilane with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.

Scientific Research Applications

1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine has several scientific research applications:

    Biology: Potential use in the development of silicon-based biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with metal ions, which can be used to catalyze specific reactions. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but lacks the silicon atoms.

    1,1,1-Trichloro-2-methyl-2-propanol: Contains chlorine atoms but has a different functional group.

Uniqueness

1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is unique due to the presence of both silicon and nitrogen atoms in its structure

Properties

CAS No.

549548-56-3

Molecular Formula

C9H14Cl3NSi2

Molecular Weight

298.7 g/mol

IUPAC Name

N-[chloro-[dichloro(methyl)silyl]-methylsilyl]-N-methylaniline

InChI

InChI=1S/C9H14Cl3NSi2/c1-13(9-7-5-4-6-8-9)15(3,12)14(2,10)11/h4-8H,1-3H3

InChI Key

IVJWGCYBJIJWST-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)[Si](C)([Si](C)(Cl)Cl)Cl

Origin of Product

United States

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